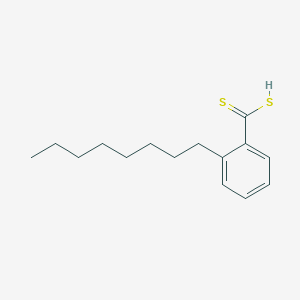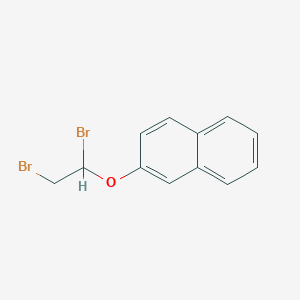
2-(1,2-Dibromoethoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-Dibromoethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring substituted with a dibromoethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the photobromination of naphthalene using molecular bromine in the presence of a solvent like carbon tetrachloride (CCl4) under irradiation conditions . The resulting dibromonaphthalene can then be reacted with ethylene glycol to introduce the ethoxy group, forming 2-(1,2-Dibromoethoxy)naphthalene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2-Dibromoethoxy)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(1,2-Dibromoethoxy)naphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1,2-Dibromoethoxy)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in the catabolism of aromatic compounds, such as naphthalene 1,2-dioxygenase . This interaction can lead to the formation of reactive intermediates and subsequent biochemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position.
1,2-Dihydroxynaphthalene: A compound with two hydroxyl groups at the 1 and 2 positions of the naphthalene ring.
Naphthalene-1,2-dione: A diketone derivative of naphthalene.
Uniqueness
2-(1,2-Dibromoethoxy)naphthalene is unique due to the presence of both bromine and ethoxy substituents, which confer distinct chemical reactivity and potential applications compared to other naphthalene derivatives. Its ability to undergo diverse chemical reactions and its utility in various research fields highlight its significance.
Eigenschaften
CAS-Nummer |
922149-26-6 |
|---|---|
Molekularformel |
C12H10Br2O |
Molekulargewicht |
330.01 g/mol |
IUPAC-Name |
2-(1,2-dibromoethoxy)naphthalene |
InChI |
InChI=1S/C12H10Br2O/c13-8-12(14)15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8H2 |
InChI-Schlüssel |
JGPVZBKOOUFRBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14188042.png)
![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene](/img/structure/B14188049.png)
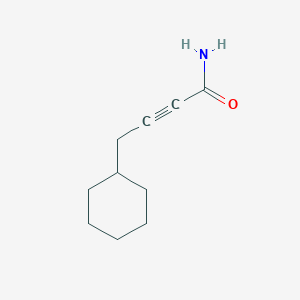
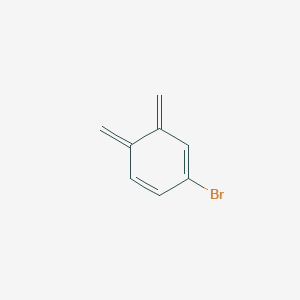

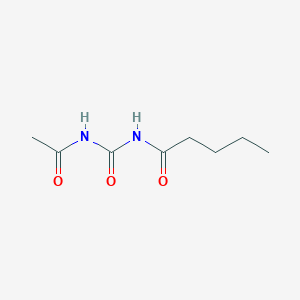



![6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14188100.png)
